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Compound of Interest

Compound Name: Ac-pSar12-OH

Cat. No.: B12372655 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction
Ac-pSar12-OH is a monodisperse, hydrophilic linker based on a polysarcosine (pSar)

backbone. It is designed for use in the development of ligand-drug conjugates (LDCs),

particularly antibody-drug conjugates (ADCs). The incorporation of a pSar linker can enhance

the aqueous solubility and biocompatibility of ADCs, offering a potential alternative to

polyethylene glycol (PEG) linkers. This guide provides an in-depth overview of the physical and

chemical properties of Ac-pSar12-OH, detailed experimental protocols for its synthesis and

conjugation, and a discussion of its primary application in targeted drug delivery.

Physical and Chemical Properties
Ac-pSar12-OH is a well-defined chemical entity with consistent physical and chemical

properties, crucial for the reproducible manufacturing of drug conjugates.
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Property Value Source

Chemical Formula C38H64N12O14 [1]

Molecular Weight 912.99 g/mol [1]

CAS Number 2313534-24-4 [1]

Appearance White solid
Inferred from synthesis

descriptions

Solubility
≥ 100 mg/mL in H2O (109.53

mM)
[1]

Purity
High, produced as a

monodisperse compound

Storage

Sealed storage, away from

moisture and light, under

nitrogen. Stock solutions can

be stored below -20°C for

several months.

Experimental Protocols
The following protocols are representative methods for the synthesis of a polysarcosine chain

and its conjugation to an antibody for the creation of an ADC. These are based on established

solid-phase peptoid synthesis and bioconjugation techniques.

On-Resin Synthesis of a Monodisperse Polysarcosine
Chain
The synthesis of monodisperse polysarcosine, such as the backbone of Ac-pSar12-OH, is

typically achieved through a solid-phase submonomer synthesis method. This approach allows

for precise control over the number of repeating sarcosine units.

Materials:

Rink amide resin

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC3308608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3308608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3308608/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3308608/
https://www.benchchem.com/product/b12372655?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12372655?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


N,N-Dimethylformamide (DMF)

20% (v/v) 4-methylpiperidine in DMF

Bromoacetic acid

N,N'-diisopropylcarbodiimide (DIC)

Methylamine solution in N-methylpyrrolidinone (NMP) or water

Dichloromethane (DCM)

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5%

triisopropylsilane)

Fritted reaction vessel

Procedure:

Resin Swelling and Deprotection:

Swell the Rink amide resin in DMF in a fritted reaction vessel for 30 minutes.

Drain the DMF and add 20% 4-methylpiperidine in DMF to remove the Fmoc protecting

group. Agitate for 20 minutes.

Drain the deprotection solution and wash the resin thoroughly with DMF.

Acylation Step (Bromoacetylation):

Prepare a solution of bromoacetic acid and DIC in DMF.

Add the acylation solution to the resin and agitate for 1-2 hours at room temperature.

Drain the solution and wash the resin with DMF.

Displacement Step (Amination):
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Add a solution of methylamine in NMP or water to the resin. Agitate for 1-2 hours at room

temperature.

This step introduces the methyl group of the sarcosine monomer.

Drain the solution and wash the resin with DMF.

Chain Elongation:

Repeat the acylation (Step 2) and displacement (Step 3) cycles to achieve the desired

chain length (e.g., 12 repeats for a pSar12 chain).

N-terminal Acetylation:

After the final displacement step, acylate the terminal amine with a solution of acetic

anhydride and a base (e.g., diisopropylethylamine - DIPEA) in DMF to introduce the acetyl

(Ac) group.

Wash the resin with DMF and then with DCM.

Cleavage and Purification:

Dry the resin under vacuum.

Treat the resin with a TFA cleavage cocktail for 2-3 hours to cleave the polysarcosine

chain from the resin.

Precipitate the cleaved product in cold diethyl ether, centrifuge to collect the solid, and dry

under vacuum.

Purify the crude product by reversed-phase high-performance liquid chromatography (RP-

HPLC).

Characterize the final product by mass spectrometry to confirm the molecular weight.

Conjugation of a Polysarcosine Linker to an Antibody
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This protocol describes a general method for conjugating a maleimide-functionalized

polysarcosine linker to a monoclonal antibody (mAb) via reduced interchain disulfide bonds.

Materials:

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

Tris(2-carboxyethyl)phosphine (TCEP)

Maleimide-functionalized Ac-pSar-linker-drug construct

Phosphate buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5)

Size-exclusion chromatography (SEC) columns for purification

Hydrophobic interaction chromatography (HIC) for analysis

Procedure:

Antibody Reduction:

To the mAb solution, add a molar excess of TCEP to reduce a controlled number of

interchain disulfide bonds, exposing free thiol groups.

Incubate the reaction at 37°C for 30-60 minutes.

Remove excess TCEP by buffer exchange using a desalting column equilibrated with the

phosphate buffer.

Conjugation Reaction:

Immediately add the maleimide-functionalized Ac-pSar-linker-drug construct to the

reduced mAb solution. A typical molar ratio is 5-10 fold excess of the linker-drug to the

antibody.

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected

from light.
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Quenching (Optional):

The reaction can be quenched by adding a molar excess of a thiol-containing reagent like

N-acetylcysteine to react with any unreacted maleimide groups.

Purification:

Purify the resulting ADC from unconjugated linker-drug and other small molecules using

size-exclusion chromatography (SEC).

The purified ADC can be concentrated using ultrafiltration.

Characterization:

Determine the protein concentration using UV-Vis spectroscopy (A280).

Analyze the drug-to-antibody ratio (DAR) using techniques such as hydrophobic

interaction chromatography (HIC-HPLC) or mass spectrometry.

Assess the level of aggregation using size-exclusion chromatography (SEC-HPLC).

Mandatory Visualizations
Synthesis Workflow
The following diagram illustrates the iterative two-step submonomer cycle for the solid-phase

synthesis of a polysarcosine chain.
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On-Resin Polysarcosine Synthesis

Start with Rink Amide Resin

Fmoc Deprotection
(20% 4-methylpiperidine in DMF)

Acylation
(Bromoacetic Acid + DIC in DMF)

Displacement
(Methylamine)

Repeat n-1 times
(for pSar_n)

Continue Elongation

N-terminal Acetylation
(Acetic Anhydride)

Final Cycle

Cleavage from Resin
(TFA Cocktail)

Purification
(RP-HPLC)

Monodisperse Ac-pSar-OH
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Antibody-Drug Conjugate (ADC) Generation

Monoclonal Antibody (mAb)

mAb Reduction
(e.g., TCEP)

Ac-pSar12-Linker-Drug
(with Maleimide)

Thiol-Maleimide Conjugation

Purification
(Size-Exclusion Chromatography)

Characterization
(HIC, MS, SEC)

Final Antibody-Drug Conjugate

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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